Cas no 1673-47-8 (3-chlorobenzohydrazide)
3-chlorobenzohydrazide Chemical and Physical Properties
Names and Identifiers
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- 3-Chlorobenzhydrazide, (3-Chlorobenzoic acid hydrazide)
- ASISCHEM D51116
- 3-CHLOROBENZOIC HYDRAZIDE
- 3-CHLOROBENZOIC ACID HYDRAZIDE
- 3-CHLOROBENZENE-1-CARBOHYDRAZIDE
- Benzoic acid, 3-chloro-, hydrazide
- 3-Chlorobenzohydrazide
- 3-Chlorobenzoylhydrazine
- SPECS AN-068
- 3-CHLOROBENZHYDRAZIDE
- 3-Chlorobenzenecarbohydrazide
- AKOS BBS-00004508
- SPECS AN-068/40169986
- 3-Chlorobenzhydrazide, 98+%
- 3-CHLOROBENZOIC HYDRAZIDE, 98+%
- 3-Chlorobenzoic acid, hydrazide
- 1673-47-8
- F3096-1688
- 3-Chloro-benzoic acid hydrazide
- CS-W010776
- Z56899158
- 3-chlorobenzhyrazide
- AD-2031
- MFCD00014757
- AN-068/40169986
- FT-0615459
- EINECS 216-812-5
- DTXSID20168272
- MERCURICCHROMATE
- PS-4670
- EN300-17236
- SCHEMBL316626
- AKOS000194882
- SB85952
- BB 0240997
- C2648
- ?3-CHLOROBENZHYDRAZIDE
- SY017729
- benzohydrazide, 3-chloro-
- DB-043692
- STK065126
- NS00025493
- BENZOYLHYDRAZINE, M-CHLORO
- 3-chlorobenzohydrazide
-
- MDL: MFCD00014757
- Inchi: 1S/C7H7ClN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11)
- InChI Key: PHRDZSRVSVNQRN-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(C(NN)=O)=C1
- BRN: 973243
Computed Properties
- Exact Mass: 170.02500
- Monoisotopic Mass: 170.025
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 55.1A^2
Experimental Properties
- Color/Form: White solid
- Density: 1.323
- Melting Point: 157.0 to 161.0 deg-C
- Boiling Point: 350.4°Cat760mmHg
- Flash Point: 165.7°C
- Refractive Index: 1.592
- PSA: 55.12000
- LogP: 2.03470
- Sensitiveness: Sensitive to air
- Solubility: Not determined
3-chlorobenzohydrazide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
3-chlorobenzohydrazide Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
3-chlorobenzohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM250172-100g |
3-Chlorobenzhydrazide |
1673-47-8 | 95+% | 100g |
$184 | 2021-06-16 | |
| Fluorochem | 018359-1g |
3-Chlorobenzhydrazide |
1673-47-8 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 018359-5g |
3-Chlorobenzhydrazide |
1673-47-8 | 98% | 5g |
£16.00 | 2022-03-01 | |
| Fluorochem | 018359-10g |
3-Chlorobenzhydrazide |
1673-47-8 | 98% | 10g |
£28.00 | 2022-03-01 | |
| Fluorochem | 018359-25g |
3-Chlorobenzhydrazide |
1673-47-8 | 98% | 25g |
£50.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C132279-1g |
3-chlorobenzohydrazide |
1673-47-8 | 98% | 1g |
¥39.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C132279-250mg |
3-chlorobenzohydrazide |
1673-47-8 | 98% | 250mg |
¥29.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C132279-25g |
3-chlorobenzohydrazide |
1673-47-8 | 98% | 25g |
¥288.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C132279-5g |
3-chlorobenzohydrazide |
1673-47-8 | 98% | 5g |
¥109.90 | 2023-09-03 | |
| Ambeed | A147291-250mg |
3-Chlorobenzhydrazide |
1673-47-8 | 98% | 250mg |
$9.0 | 2025-02-24 |
3-chlorobenzohydrazide Suppliers
3-chlorobenzohydrazide Related Literature
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Reda G. Yousef,Helmy M. Sakr,Ibrahim H. Eissa,Ahmed. B. M. Mehany,Ahmed M. Metwaly,Mostafa A. Elhendawy,Mohamed M. Radwan,Mahmoud A. ElSohly,Hamada S. Abulkhair,Khaled. El-Adl New J. Chem. 2021 45 16949
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Abdulrahman M. Saleh,Hazem A. Mahdy,Mohamed Ayman El-Zahabi,Ahmed B. M. Mehany,Mohamed M. Khalifa,Ibrahim H. Eissa RSC Adv. 2023 13 22122
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Ibrahim A. Osman,Rezk R. Ayyad,Hazem A. Mahdy New J. Chem. 2022 46 11812
Additional information on 3-chlorobenzohydrazide
Introduction to 3-chlorobenzohydrazide (CAS No. 1673-47-8)
3-chlorobenzohydrazide, with the chemical formula C7H7N3OCl, is a significant intermediate in organic synthesis and pharmaceutical research. This compound, identified by its CAS number 1673-47-8, has garnered attention due to its versatile applications in the development of bioactive molecules. The presence of both a chloro substituent and a hydrazide group makes it a valuable building block for constructing more complex structures, particularly in medicinal chemistry.
The structure of 3-chlorobenzohydrazide features a benzene ring substituted with a chlorine atom at the 3-position and a hydrazide moiety at the 1-position. This unique arrangement facilitates various chemical transformations, including condensation reactions, nucleophilic substitutions, and cyclizations, which are pivotal in drug discovery processes. The compound’s reactivity stems from the electron-withdrawing nature of the chloro group and the nucleophilic character of the hydrazide functionality.
In recent years, 3-chlorobenzohydrazide has been extensively studied for its potential applications in pharmaceuticals. One notable area of research involves its use as a precursor in the synthesis of heterocyclic compounds. Heterocycles are essential motifs in many biologically active molecules, including antiviral, antibacterial, and anticancer agents. The hydrazide group in 3-chlorobenzohydrazide can participate in cycloaddition reactions, such as the formation of thiazoles and oxazoles, which are prevalent in medicinal chemistry.
Moreover, 3-chlorobenzohydrazide has been explored in the development of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer. By modifying the structure of 3-chlorobenzohydrazide, researchers have synthesized derivatives that exhibit inhibitory activity against specific kinases. These derivatives often incorporate additional functional groups to enhance binding affinity and selectivity.
A particularly interesting application of 3-chlorobenzohydrazide is in the synthesis of protease inhibitors. Proteases are another class of enzymes that play crucial roles in various physiological pathways. Inhibiting these enzymes can lead to therapeutic benefits, making them attractive targets for drug development. The reactivity of the hydrazide group allows for the formation of covalent bonds with protease active sites, leading to potent inhibition. Recent studies have demonstrated that derivatives of 3-chlorobenzohydrazide can effectively target viral proteases, contributing to antiviral therapies.
The pharmaceutical industry has also leveraged 3-chlorobenzohydrazide in the development of central nervous system (CNS) drugs. The ability to modify its structure has led to the synthesis of compounds with potential applications in treating neurological disorders. For instance, derivatives have been investigated for their effects on neurotransmitter receptors, offering insights into new therapeutic strategies.
In addition to its pharmaceutical applications, 3-chlorobenzohydrazide is valuable in agrochemical research. Its derivatives have been explored as intermediates for synthesizing herbicides and fungicides. The chemical versatility of this compound allows for the creation of molecules with specific biological activities against pests and pathogens.
The synthesis of 3-chlorobenzohydrazide typically involves chlorination and hydrazination reactions starting from benzene derivatives. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making it more accessible for industrial applications. Modern techniques such as flow chemistry and catalytic processes have further enhanced the production of high-purity batches suitable for research and commercial use.
Recent research has also highlighted the importance of green chemistry principles in the synthesis of 3-chlorobenzohydrazide. Efforts have been made to develop environmentally friendly methods that minimize waste and reduce energy consumption. These approaches align with global initiatives to promote sustainable chemical manufacturing practices.
The future prospects for 3-chlorobenzohydrazide are promising, with ongoing studies exploring new synthetic routes and applications. As our understanding of biological systems advances, so does the demand for innovative molecular tools like this compound. Its role as a key intermediate will undoubtedly continue to drive discoveries across multiple scientific disciplines.
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